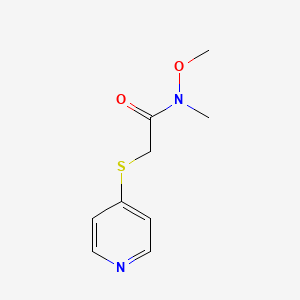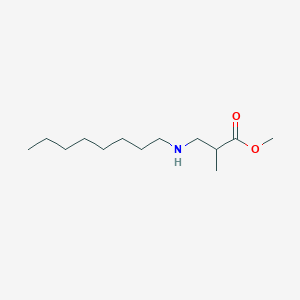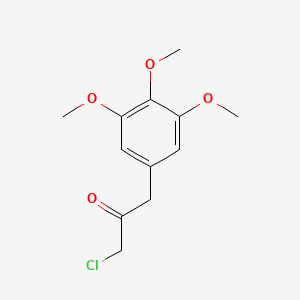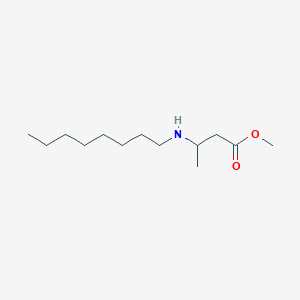![molecular formula C12H25NO3 B6340246 Methyl 3-[(3-butoxypropyl)amino]butanoate CAS No. 1221342-86-4](/img/structure/B6340246.png)
Methyl 3-[(3-butoxypropyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-[(3-butoxypropyl)amino]butanoate” is a chemical compound with the molecular formula C12H25NO3 . It has an average mass of 231.332 Da and a monoisotopic mass of 231.183441 Da . This compound has potential applications in various fields of research and industry.
Molecular Structure Analysis
“Methyl 3-[(3-butoxypropyl)amino]butanoate” contains a total of 40 bonds; 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .Scientific Research Applications
Analytical Chemistry
Methyl 3-[(3-butoxypropyl)amino]butanoate: can be used in analytical chemistry for the structural characterization of novel compounds. Techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies can be employed .
Forensic Toxicology
This compound has applications in forensic toxicology, particularly in the identification of novel synthetic cannabinoids. It can help in understanding the interaction of these substances with cannabinoid receptors and their potential effects .
Drug Development
In the field of drug development, Methyl 3-[(3-butoxypropyl)amino]butanoate can be used to study the pharmacological profiles of new psychoactive substances. This includes assessing their binding affinity and activity at various receptors .
Quantum Chemical Calculations
The compound can be utilized in quantum chemical calculations to derive molecular geometry and assign infrared absorption bands, which are crucial for the identification and characterization of new molecules .
properties
IUPAC Name |
methyl 3-(3-butoxypropylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-4-5-8-16-9-6-7-13-11(2)10-12(14)15-3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAAAABHNHNJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-butoxypropyl)amino]butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340184.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340238.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)